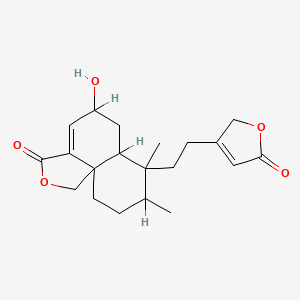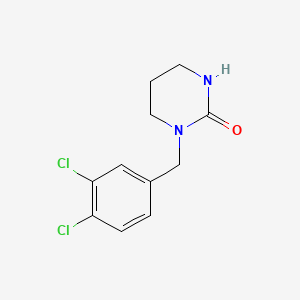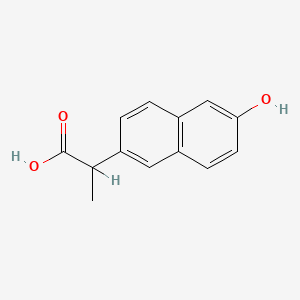
N-Acetylcolchinol,methyl ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Acetylcolchinol, methyl ether is a synthetic derivative of colchicine, a well-known pseudo-alkaloid. Colchicine has been widely used to treat gout, immune-mediated diseases, and psoriatic arthritis. N-Acetylcolchinol, methyl ether is known for its biological activity, particularly as a tubulin polymerization inhibitor .
Preparation Methods
The synthesis of N-Acetylcolchinol, methyl ether can be achieved through various methods. One approach involves the chemoselective reduction of chalcone followed by intramolecular oxidative arene-arene coupling in an electrochemical cell . Another method includes the use of Diels-Alder cycloaddition and direct catalytic CH-arylation . Industrial production methods often employ electrochemical pathways to replace traditional protocols that use hazardous reagents .
Chemical Reactions Analysis
N-Acetylcolchinol, methyl ether undergoes several types of chemical reactions, including:
Oxidation: Photooxidation of colchicine to endoperoxide in the presence of hematoporphyrin as a photosensitizer.
Reduction: Asymmetric reduction using electrochemical methods.
Substitution: Acylation of free amine to furnish the target compound.
Common reagents used in these reactions include nBu4NBF4, TFFA, and TFA in MeCN as the solvent . Major products formed from these reactions include the target N-Acetylcolchinol, methyl ether and its phosphate derivative ZD6126 .
Scientific Research Applications
N-Acetylcolchinol, methyl ether has a wide range of scientific research applications:
Mechanism of Action
N-Acetylcolchinol, methyl ether exerts its effects by binding to the tubulin cytoskeleton of endothelial cells in tumor blood vessels. This binding prevents the polymerization of tubulin monomers, thereby impairing the process of antigen recognition and inhibiting cancer cell growth . The molecular targets involved include intracellular tubulin monomers .
Comparison with Similar Compounds
N-Acetylcolchinol, methyl ether is compared with other similar compounds such as:
Colchicine: The parent compound, widely used to treat gout and immune-mediated diseases.
Demecolcine: A less toxic analogue used in chemotherapy.
Allocolchicinoids: Derivatives with a benzene ring replacing the 7-membered tropolone ring, showing good biological activity and less toxicity.
N-Acetylcolchinol, methyl ether is unique due to its specific binding to tubulin and its development as a prodrug (ZD6126) for targeted cancer therapy .
Properties
CAS No. |
65967-01-3 |
|---|---|
Molecular Formula |
C21H25NO5 |
Molecular Weight |
371.4 g/mol |
IUPAC Name |
N-[(8S)-5,13,14,15-tetramethoxy-8-tricyclo[9.4.0.02,7]pentadeca-1(15),2(7),3,5,11,13-hexaenyl]acetamide |
InChI |
InChI=1S/C21H25NO5/c1-12(23)22-17-9-6-13-10-18(25-3)20(26-4)21(27-5)19(13)15-8-7-14(24-2)11-16(15)17/h7-8,10-11,17H,6,9H2,1-5H3,(H,22,23)/t17-/m0/s1 |
InChI Key |
FEPNCXXZWLXIHV-KRWDZBQOSA-N |
SMILES |
CC(=O)NC1CCC2=CC(=C(C(=C2C3=C1C=C(C=C3)OC)OC)OC)OC |
Isomeric SMILES |
CC(=O)N[C@H]1CCC2=CC(=C(C(=C2C3=C1C=C(C=C3)OC)OC)OC)OC |
Canonical SMILES |
CC(=O)NC1CCC2=CC(=C(C(=C2C3=C1C=C(C=C3)OC)OC)OC)OC |
Synonyms |
N-acetylcolchinol O-methyl ether NCME |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-[(1R)-2-amino-1-hydroxyethyl]-2-methylphenol;(2R,3R)-2,3-dihydroxybutanedioic acid](/img/structure/B1198179.png)










